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molecular formula C14H15ClO4 B596067 Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate CAS No. 1260169-30-9

Ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate

Cat. No. B596067
M. Wt: 282.72
InChI Key: CCZUDHAHOXZLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999998B2

Procedure details

Acetonitrile (200 mL) was added to potassium 3-ethoxy-3-oxopropanoate (31.1 g, 182.7 mmol), in a 1000 mL 3-necked flask under N2 with stirring. The reaction mixture was cooled to 0° C., then triethylamine (38.8 mL, 278.4 mmol) was added, followed by MgCl2 (20.71 g, 217.5 mmol). The reaction mixture was warmed to room temperature and stirred for an additional 2.5 h. The resulting slurry was cooled to 0° C. and 5-chloro-2-cyclopropoxybenzoyl chloride (18.5 g, 87 mmol) was added dropwise followed by the addition of more triethylamine (3.9 mL, 28 mmol). The mixture was stirred at room temperature overnight, then concentrated in vacuo. 1 L of toluene was added, the mixture was cooled to 0° C., then 125 mL of HCl (13% aqueous solution) was added. The ice bath was removed, the mixture was stirred for 30 minutes, then the layers were separated and the organics washed with water and evaporated to dryness. The residue was purified by silica gel chromatography (Hexanes/EtOAc=3:1) to afford 21.8 g of ethyl 3-(5-chloro-2-cyclopropoxyphenyl)-3-oxopropanoate. LCMS (ESI) m+H=283.0; 1H NMR (400 MHz, CDCl3) δ: 7.81 (t, 1H), 7.44 (dd, 1H), 7.29 (d, 1H), 4.24 (m, 2H), 3.87 (s, 2H), 3.78 (m, 1H), 1.23 (t, 2H), 0.85 (m, 4H).
Quantity
38.8 mL
Type
reactant
Reaction Step One
Name
Quantity
20.71 g
Type
reactant
Reaction Step Two
Name
5-chloro-2-cyclopropoxybenzoyl chloride
Quantity
18.5 g
Type
reactant
Reaction Step Three
Quantity
3.9 mL
Type
reactant
Reaction Step Four
Name
potassium 3-ethoxy-3-oxopropanoate
Quantity
31.1 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6]([O-:8])=O)[CH3:2].[K+].C(N(CC)CC)C.[Mg+2].[Cl-].[Cl-].[Cl:21][C:22]1[CH:23]=[CH:24][C:25]([O:31][CH:32]2[CH2:34][CH2:33]2)=[C:26]([CH:30]=1)C(Cl)=O>C(#N)C>[Cl:21][C:22]1[CH:23]=[CH:24][C:25]([O:31][CH:32]2[CH2:34][CH2:33]2)=[C:26]([C:6](=[O:8])[CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:9])[CH:30]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
38.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
20.71 g
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Step Three
Name
5-chloro-2-cyclopropoxybenzoyl chloride
Quantity
18.5 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)Cl)C1)OC1CC1
Step Four
Name
Quantity
3.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
potassium 3-ethoxy-3-oxopropanoate
Quantity
31.1 g
Type
reactant
Smiles
C(C)OC(CC(=O)[O-])=O.[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for an additional 2.5 h
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was cooled to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
1 L of toluene was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
125 mL of HCl (13% aqueous solution) was added
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organics washed with water
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (Hexanes/EtOAc=3:1)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C(CC(=O)OCC)=O)OC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 21.8 g
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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